molecular formula C27H19Cl2F3N2O2 B11514515 11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11514515
M. Wt: 531.3 g/mol
InChI Key: IDXCCYAGSIZIIS-UHFFFAOYSA-N
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Description

11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes chlorophenyl and trifluoroacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include chlorobenzene derivatives and trifluoroacetyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl groups can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidation states of the compound, while substitution reactions may result in the replacement of the chlorophenyl groups with other functional groups.

Scientific Research Applications

11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the presence of both chlorophenyl and trifluoroacetyl groups

Properties

Molecular Formula

C27H19Cl2F3N2O2

Molecular Weight

531.3 g/mol

IUPAC Name

6-(2-chlorophenyl)-9-(4-chlorophenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H19Cl2F3N2O2/c28-17-11-9-15(10-12-17)16-13-21-24(23(35)14-16)25(18-5-1-2-6-19(18)29)34(26(36)27(30,31)32)22-8-4-3-7-20(22)33-21/h1-12,16,25,33H,13-14H2

InChI Key

IDXCCYAGSIZIIS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CC=C4Cl)C(=O)C(F)(F)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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